1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 3-aminophenylpyridine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-Aminophenylpyridine and trifluoroacetic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile. The temperature is maintained at room temperature to slightly elevated temperatures (25-40°C).
Procedure: The 3-aminophenylpyridine is dissolved in the solvent, and trifluoroacetic acid is added dropwise with constant stirring. The reaction mixture is then stirred for several hours to ensure complete conversion.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein-ligand binding.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyridinium moiety can engage in electrostatic interactions and hydrogen bonding with target molecules, influencing their activity. The trifluoroacetate group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: Similar structure but with the amino group at the para position.
1-(3-Aminophenyl)pyridin-1-ium acetate: Similar structure but with an acetate group instead of trifluoroacetate.
1-(3-Aminophenyl)pyridin-1-ium chloride: Similar structure but with a chloride group instead of trifluoroacetate.
Uniqueness
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C13H11F3N2O2 |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
3-pyridin-1-ium-1-ylaniline;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H11N2.C2HF3O2/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;3-2(4,5)1(6)7/h1-9H,12H2;(H,6,7)/q+1;/p-1 |
InChI Key |
JZQYNQSCIQZDTH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.